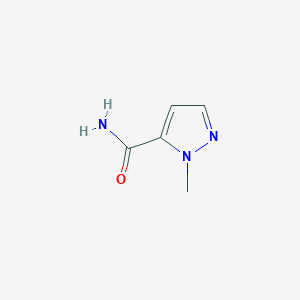

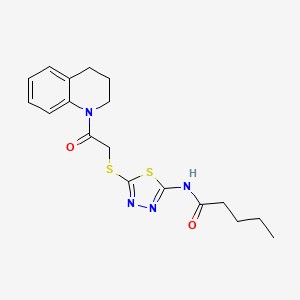

1-methyl-1H-pyrazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Methyl-1H-pyrazole-5-carboxamide is a chemical compound belonging to the class of pyrazole derivatives, known for its versatile applications in medicinal chemistry, agriculture, and material science due to its unique structure and properties.

Synthesis Analysis

The synthesis of pyrazole derivatives involves various chemical reactions, including the reaction of acyl chlorides with amines or hydrazines to form carboxamides. For instance, synthesis techniques have been developed to create pyrazole derivatives by reacting potassium tricyanomethanide with various reagents, demonstrating the versatility and adaptability of pyrazole synthesis methods (Martins et al., 2002).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by X-ray diffraction studies, revealing details such as crystal system, space group, and the conformation of the pyrazole ring. These studies provide insights into the twisted conformation between the pyrazole and substituent rings, intermolecular hydrogen bonding, and supramolecular assembly, contributing to the understanding of the compound's chemical behavior and interactions (K. Kumara et al., 2018).

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions, including amidation and alkylation, leading to the formation of compounds with different substituents. These reactions are influenced by factors such as the presence of base or specific reagents, demonstrating the reactivity and functionalization potential of the pyrazole core (Yıldırım et al., 2005).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as melting points and solubility, can be influenced by the nature of the substituents and the molecular structure. These properties are crucial for determining the compound's suitability for various applications, including its role as a potential intermediate in the synthesis of more complex molecules.

Chemical Properties Analysis

The chemical properties of this compound derivatives, such as reactivity with nucleophiles, electrophiles, and their ability to form hydrogen bonds, dictate their applications in the synthesis of pharmaceuticals, agrochemicals, and organic materials. Studies on the synthesis and characterization of these compounds provide valuable information on their potential biological activities and interactions with biological targets (Preston et al., 2020).

Scientific Research Applications

Synthesis of Pyrazole Derivatives : A study by Khan et al. (2005) described the synthesis of various 1H-pyrazole-5-carboxamides, leading to the production of pyrazolo[4,3-d]pyrimidin-7-ones. These compounds have potential applications in the development of new pharmaceuticals and agrochemicals.

Analytical Characterization : A paper by McLaughlin et al. (2016) discussed the synthesis and analytical characterization of a compound structurally similar to 1-methyl-1H-pyrazole-5-carboxamide. This study is significant for understanding the chemical properties and potential applications of such compounds.

Bactericidal and Antimicrobial Activities : Hu et al. (2011) reported the microwave-assisted synthesis of tetrazolyl pyrazole amides with interesting bactericidal, pesticidal, herbicidal, and antimicrobial activities.

Anticancer Evaluation : The study by Lu et al. (2014) synthesized novel 1H-pyrazole-3-carboxamide derivatives and evaluated their anticancer effects. They investigated the DNA-binding interaction of these compounds, suggesting their potential in cancer treatment.

Nematocidal Evaluation : Zhao et al. (2017) synthesized a series of 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide compounds, which exhibited good nematocidal activity against M. incognita, indicating their potential use in agriculture.

Inhibitors of Plasmodium falciparum : Strašek et al. (2019) investigated tetrahydropyrazolo[1,2-a]pyrazole-1-carboxylates as inhibitors of dihydroorotate dehydrogenase of Plasmodium falciparum. This finding could be important for the development of antimalarial drugs.

Fungicidal Activity : The research by Zhang et al. (2023) on novel pyrazole-4-carboxamides showed dual action modes against Gibberella zeae, a phytopathogenic fungus. This suggests their potential as fungicide candidates.

Future Directions

Mechanism of Action

Target of Action

The primary target of 1-methyl-1H-pyrazole-5-carboxamide is the aryl hydrocarbon receptor (AHR) . AHR is a ligand-activated transcription factor that can be activated by structurally diverse compounds . It plays a crucial role in sensing and incorporating environmental and outer stimuli into cellular adaptive responses .

Mode of Action

This compound acts as an antagonist to the AHR . It inhibits TCDD-mediated nuclear translocation and DNA binding of AHR, and also inhibits TCDD-induced luciferase activity . This means that it prevents the activation of AHR, thereby blocking the downstream effects of AHR activation .

Biochemical Pathways

The AHR pathway is the primary biochemical pathway affected by this compound . The modulation of the canonical pathway of AHR occurs during several chronic diseases, and its abrogation might be of clinical interest for metabolic and inflammatory pathological processes .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibition of the AHR pathway . By blocking AHR activation, it can potentially alter the course of diseases where AHR modulation plays a role .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other AHR ligands in the environment could potentially affect the compound’s efficacy . Additionally, factors related to the microbiota and host metabolism, which can produce structurally diverse compounds that activate AHR, might also influence the action of this compound .

properties

IUPAC Name |

2-methylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-8-4(5(6)9)2-3-7-8/h2-3H,1H3,(H2,6,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFMKTVNIVSWSTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What biological activities have been explored for 1-methyl-1H-pyrazole-5-carboxamide derivatives?

A1: this compound derivatives have demonstrated promising activity against various targets, including:

- Phosphodiesterase 10A (PDE10A): Derivatives exhibiting exceptional PDE10A inhibitory effects have been explored as potential therapeutic agents for schizophrenia. []

- Androgen Receptor (AR): Certain derivatives have been investigated for their anti-prostate cancer activity by targeting AR signaling, a key driver in prostate cancer progression. []

- Insect Respiratory Complex I: Research has focused on designing insecticidal agents targeting insect respiratory complex I, drawing inspiration from commercial insecticides like tebufenpyrad and tolfenpyrad. []

- Parasitic Nematodes: Derivatives have been studied for anthelmintic activity against Haemonchus contortus, a parasitic nematode affecting sheep. []

Q2: What is known about the structure-activity relationships (SAR) of this compound derivatives?

A2: SAR studies have revealed crucial insights into the influence of structural modifications on biological activity:

- Insecticidal Activity: Introducing imine, oxime ether, oxime ester, and dihydroisoxazoline groups into the pyrazole-5-carboxamide scaffold significantly impacts insecticidal activity against various insect species. [, ] The specific structure-activity relationship varies depending on the target insect species.

- Anti-prostate Cancer Activity: Modifications based on lead compounds have led to the identification of derivatives with enhanced antiproliferative activity against prostate cancer cell lines. []

Q3: Have any toxicity concerns been associated with this compound derivatives?

A: Yes, a study highlighted an unexpected acute toxicity in a rodent model, despite the compounds lacking overt cytotoxicity in mammalian cell lines under standard in vitro conditions. [] Further investigation revealed a dose-dependent inhibition of mitochondrial respiration, suggesting this mechanism as a potential contributor to the observed toxicity. This emphasizes the importance of incorporating mitochondrial toxicity assessments early in the drug discovery process.

Q4: What analytical techniques are employed for the characterization of this compound derivatives?

A4: Various analytical techniques are employed to characterize these compounds, including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): Used to determine the structure and purity of the synthesized compounds. [, , ]

- High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements, confirming the molecular formula and structure of the compounds. [, , ]

Q5: What are the potential advantages of using polymer-supported reagents in the synthesis of this compound derivatives?

A: Utilizing polymer-supported reagents, such as polymer-bound activated esters, in the synthesis and purification of this compound libraries offers several advantages: [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,2S,4R,6R,8S,9S,11S,12S,13R)-6-[4-[(3-Aminophenyl)methyl]phenyl]-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B2488377.png)

![2-{[(2-chlorobenzyl)amino]methyl}-4(3H)-quinazolinone](/img/structure/B2488379.png)

![6-[(2-Methylpropan-2-yl)oxycarbonylamino]-1H-indole-3-carboxylic acid](/img/structure/B2488381.png)

![N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2,2,2-trifluoroacetamide](/img/structure/B2488390.png)

![N-{4-[(2-chlorophenyl)sulfonyl]phenyl}-2,6-difluorobenzenecarboxamide](/img/structure/B2488391.png)

![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide](/img/structure/B2488392.png)

![3-Oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2488395.png)

![Ethyl 3-[(4-bromophenyl)amino]-2-cyanoprop-2-enoate](/img/structure/B2488396.png)

![5-(4-fluorobenzyl)-N-isobutyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2488397.png)

![8-(3,5-dimethylphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2488400.png)